molecular formula C23H23BrN4O3 B14884813 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B14884813
M. Wt: 483.4 g/mol
InChI Key: VSKSKMDTQANMPP-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a bromophenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Piperazine Substitution: The piperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the pyridazinone core.

    Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Research: It serves as a model compound in the study of complex organic reactions and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    6-(4-fluorophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.

    6-(4-methylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, potentially enhancing its biological activity and binding affinity compared to its analogs.

Properties

Molecular Formula

C23H23BrN4O3

Molecular Weight

483.4 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C23H23BrN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-19(25-28)17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3

InChI Key

VSKSKMDTQANMPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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